(S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3-carboxaldehyde
Description
(S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3-carboxaldehyde is a chiral binaphthol derivative featuring a hydroxyl group at the 2,2'-positions and a formyl (-CHO) group at the 3-position of the naphthalene scaffold. Its enantiomeric purity (S-configuration) and bifunctional groups (hydroxyl and aldehyde) make it valuable in asymmetric catalysis, chiral sensing, and fluorescence-based detection . The compound’s structure enables coordination with metal ions and participation in dynamic covalent chemistry, distinguishing it from simpler binaphthol derivatives.
Properties
IUPAC Name |
3-hydroxy-4-(2-hydroxynaphthalen-1-yl)naphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O3/c22-12-15-11-14-6-2-4-8-17(14)20(21(15)24)19-16-7-3-1-5-13(16)9-10-18(19)23/h1-12,23-24H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQYPRJUZNAMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C(=CC4=CC=CC=C43)C=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection and Initial Modifications
The synthesis begins with enantiomerically pure (S)-1,1'-bi-2-naphthol (BINOL), where the hydroxyl groups at the 2- and 2'-positions are protected using trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) in dichloromethane at low temperatures. This step converts the hydroxyls into triflate groups, enhancing their leaving group ability for subsequent nucleophilic substitutions. Methylation is then achieved via treatment with methylmagnesium iodide (MeMgI) in the presence of a nickel catalyst (NiCl<sub>2</sub>(dppp)), yielding the dimethylated intermediate.
Bromination and Ester Formation
The methylated product undergoes bromination at the 3-position using bromine or N-bromosuccinimide (NBS), introducing a halogen substituent critical for further functionalization. Subsequent reaction with an esterifying agent, such as ethyl chloroformate, forms a carboxylate ester. Hydrolysis of this ester with aqueous potassium hydroxide generates a secondary alcohol at the 3-position.
Oxidation to Aldehyde
The alcohol intermediate is oxidized to the aldehyde using manganese dioxide (MnO<sub>2</sub>) in an aprotic solvent like dichloromethane. This step requires careful control to prevent over-oxidation to the carboxylic acid. The final deprotection of the triflate groups under acidic conditions yields the target compound with retained stereochemical integrity.
Key Advantages :
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High enantiomeric purity (>99% ee) due to chiral starting material.
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Scalable for industrial applications.
Limitations :
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Multiple protection/deprotection steps reduce overall yield.
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Requires handling of moisture-sensitive reagents (e.g., Tf<sub>2</sub>O).
Direct Lithiation-Formylation of Protected Binaphthol
Hydroxyl Protection
In this approach, (S)-BINOL is protected with methoxymethyl (MOM) groups using chloromethyl methyl ether (MOMCl) and sodium hydride in tetrahydrofuran (THF). The MOM groups stabilize the hydroxyls against unwanted side reactions during subsequent lithiation.
Lithiation and Formylation
The protected binaphthol undergoes lithiation at the 3-position with n-butyllithium (n-BuLi) at -78°C, followed by quenching with dimethylformamide (DMF) to introduce the aldehyde functionality. This one-pot formylation avoids intermediate isolation, streamlining the synthesis.
Deprotection
The MOM groups are removed via hydrolysis with hydrochloric acid in methanol, regenerating the free hydroxyl groups. The final product is purified via recrystallization or column chromatography.
Key Advantages :
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Fewer synthetic steps compared to sequential functionalization.
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High regioselectivity at the 3-position.
Limitations :
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Lithiation requires stringent temperature control (-78°C).
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Moderate yields (50–65%) due to competing side reactions.
Ullmann Coupling and Chiral Resolution
Synthesis of Racemic Binaphthyl Derivatives
Racemic 3-bromo-2-methoxynaphthalene undergoes Ullmann coupling using a copper catalyst, forming the binaphthyl backbone. The reaction proceeds via intramolecular coupling, generating a racemic mixture of the aldehyde precursor.
Chiral Resolution
The racemic product is resolved using chiral stationary phase chromatography or diastereomeric salt formation with a chiral resolving agent (e.g., (1R,2S)-ephedrine). The (S)-enantiomer is isolated and further oxidized to the aldehyde using MnO<sub>2</sub>.
Key Advantages :
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Applicable to substrates without chiral starting materials.
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Flexibility in scaling enantiomer production.
Limitations :
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Low overall yield due to resolution inefficiencies.
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Requires specialized equipment for chiral chromatography.
Comparative Analysis of Preparation Methods
| Method | Steps | Key Reagents | Yield | ee (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Sequential Functionalization | 7 | Tf<sub>2</sub>O, MeMgI, MnO<sub>2</sub> | 40–50% | >99 | High stereocontrol, scalable | Multi-step, moisture-sensitive reagents |
| Lithiation-Formylation | 3 | MOMCl, n-BuLi, DMF | 50–65% | >99 | Fewer steps, regioselective | Low-temperature lithiation |
| Ullmann Resolution | 5 | Cu catalyst, MnO<sub>2</sub> | 20–30% | 90–95 | No chiral starting material required | Low yield, expensive resolution methods |
Chemical Reactions Analysis
Types of Reactions
2,2’-Dihydroxy-[1,1’-binaphthalene]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 2,2’-Dihydroxy-[1,1’-binaphthalene]-3-carboxylic acid.
Reduction: 2,2’-Dihydroxy-[1,1’-binaphthalene]-3-methanol.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
Organic Synthesis
Chiral Building Block
(S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3-carboxaldehyde serves as an important chiral building block in asymmetric synthesis. Its ability to form stable complexes with metal catalysts facilitates the development of enantioselective reactions. The compound's hydroxyl groups can participate in hydrogen bonding and coordination with metals, enhancing the selectivity of reactions such as aldol reactions and Michael additions.
Table 1: Summary of Synthetic Applications
Catalytic Applications
Catalyst in Organic Reactions
The compound has been investigated for its catalytic properties, particularly in hydrosilylation and other carbonyl transformations. Studies have shown that this compound can effectively catalyze the hydrosilylation of various aldehydes and ketones without the need for additional additives. This property is attributed to its ability to stabilize transition states during the reaction process.
Case Study: Hydrosilylation of Benzaldehyde
In a notable study, this compound was used as a catalyst for the hydrosilylation of benzaldehyde. The reaction demonstrated high conversion rates and selectivity towards the desired product, showcasing the compound's effectiveness as a catalyst in organic synthesis.
Medicinal Chemistry
Potential Pharmacological Applications
Research into the pharmacological properties of this compound has revealed its potential as a lead compound for drug development. Its structural features allow for modifications that could enhance biological activity against various targets.
Table 2: Investigated Biological Activities
Mechanism of Action
The mechanism of action of 2,2’-Dihydroxy-[1,1’-binaphthalene]-3-carbaldehyde involves its ability to form chiral complexes with metals. These complexes act as catalysts in various asymmetric reactions, facilitating the formation of enantiomerically pure products. The molecular targets include substrates that undergo transformations such as addition, substitution, and cyclization reactions .
Comparison with Similar Compounds
Enantiomeric Pair: (R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3-carboxaldehyde
The R-enantiomer shares identical functional groups but exhibits opposite chirality. Studies show that the R-form acts as a fluorescent probe for D-arginine detection, achieving a detection limit of 1.3 μmol/L and a linear response range of 0–30 μmol/L . While the S-enantiomer’s sensing performance is less documented, its chiral environment likely enables enantioselective recognition of L-amino acids or other chiral analytes. Both enantiomers are synthesized via asymmetric methods, but their applications diverge based on stereochemical preferences in host-guest interactions .
Table 1: Enantiomeric Comparison
Functional Group Variations: Aldehyde Position and Number
(a) (S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde
This dicarbaldehyde analog (CAS 141779-46-6) has formyl groups at both 3- and 3'-positions, increasing its molecular weight (342.34 g/mol vs. ~314 g/mol for monocarbaldehyde) and polarity. The additional aldehyde enhances metal coordination capacity, making it suitable for constructing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). However, reduced solubility in non-polar solvents limits its utility in organic synthesis compared to the monocarbaldehyde .
(b) (S)-3,3'-Diformyl-20-hydroxy-[1,1'-binaphthalen]-2-yl acrylate
This derivative incorporates an acrylate group, enabling polymerization or photochemical crosslinking. Its dual functionality (aldehyde and acrylate) supports applications in stimuli-responsive materials, unlike the simpler monocarbaldehyde .
Table 2: Functional Group Impact
*Estimated based on structural analogs.
Substituent Effects: Hydroxyl vs. Methoxy/Bromo Groups
(a) Methoxy-Protected Derivatives
Compounds like (S)-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene (S)-4 replace hydroxyl groups with methoxymethoxy (MOM) protecting groups. This modification enhances stability under acidic conditions and solubility in organic solvents but reduces reactivity in hydrogen-bonding interactions. Such derivatives serve as intermediates in multi-step syntheses .
(b) Brominated Analogs
Bromine substitution (e.g., (S)-2,2'-dibromo-1,1'-binaphthalene) increases molecular weight and alters electronic properties, making these compounds useful in Suzuki-Miyaura cross-coupling reactions. However, the absence of aldehyde or hydroxyl groups limits their utility in sensing or catalysis compared to the target compound .
Table 3: Substituent-Driven Properties
Biological Activity
(S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3-carboxaldehyde, also known by its CAS number 141779-46-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C22H14O4
- Molecular Weight : 342.34 g/mol
- IUPAC Name : this compound
- CAS Number : 141779-46-6
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities. These include:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related damage in cells.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The hydroxyl groups in the structure are believed to play a significant role in its antioxidant properties by donating hydrogen atoms to free radicals.
- Enzyme Interaction : The compound may interact with specific enzymes such as kinases and oxidases, modulating their activity and influencing metabolic processes.
- Cell Signaling Modulation : It might affect signaling pathways related to inflammation and cell survival.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a significant scavenging ability compared to standard antioxidants like ascorbic acid.
Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial properties against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones indicating its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 15 | 10 | |
| Escherichia coli | 12 | 15 |
Study 3: Enzyme Inhibition Profile
A molecular docking study was conducted to predict the binding affinity of this compound with various kinases. The results indicated a strong binding affinity with serine/threonine kinases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3-carboxaldehyde, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The compound is typically synthesized via asymmetric catalysis or chiral resolution. For example, a three-step procedure involves condensation of binaphthol derivatives with aldehydes under acidic conditions (e.g., HCl in EtOH), followed by purification via column chromatography. Enantiomeric purity is highly sensitive to reaction temperature and solvent polarity. For instance, lower temperatures (0–5°C) in polar aprotic solvents (e.g., DMF) reduce racemization .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| 1 | HCl/EtOH, RT | 65–70 | 85–90% |
| 2 | Diethyl malonate, 40°C | 80–85 | >95% |
Q. Which spectroscopic techniques are most reliable for confirming the structure and chirality of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign axial chirality via coupling constants (e.g., J = 8–10 Hz for binaphthyl protons) and carbaldehyde proton shifts (δ 9.8–10.2 ppm) .
- Circular Dichroism (CD) : Detect chiral deflection by monitoring Cotton effects at 220–250 nm. A positive peak at 235 nm confirms the (S)-configuration .
- Mass Spectrometry (MS) : Validate molecular weight (MW = 340.34 g/mol) via ESI-MS (e.g., [M+H]+ at m/z 341.34) .
Q. What are the primary research applications of this compound in supramolecular chemistry?
- Methodological Answer : Its planar binaphthyl backbone and aldehyde group enable:
- Chiral Sensing : Acts as a fluorescence probe for amino acids (e.g., arginine detection via fluorescence enhancement; LOD = 1.3 μM, R² = 0.9914) .
- Asymmetric Catalysis : Serves as a ligand in metal complexes for enantioselective C–C bond formation (e.g., Suzuki-Miyaura coupling, >90% ee) .
Advanced Research Questions
Q. How do conflicting NMR and X-ray crystallography data arise in characterizing this compound, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from dynamic conformational changes in solution (NMR) vs. static solid-state structures (X-ray). To resolve:
- Perform variable-temperature NMR to identify fluxional behavior (e.g., coalescence temperatures for axial chirality).
- Compare X-ray torsion angles (e.g., 60–70° for binaphthyl dihedral angles) with DFT-optimized structures .
Q. What experimental strategies optimize enantioselectivity in catalytic applications of this compound?
- Methodological Answer :
- Ligand Design : Modify the 3-carboxaldehyde group to enhance metal coordination (e.g., introduce electron-withdrawing substituents for Pd(0) complexes).
- Solvent Screening : Use chiral solvents (e.g., (R)-limonene) to amplify enantioselectivity via non-covalent interactions .
- Kinetic Resolution : Monitor reaction progress with chiral HPLC to isolate intermediates with >99% ee .
Q. How does the compound’s fluorescence quenching mechanism vary between aqueous and organic phases?
- Methodological Answer : In aqueous media, aggregation-induced quenching (ACQ) dominates due to π-π stacking. In organic solvents (e.g., THF), photoinduced electron transfer (PET) from the aldehyde group reduces fluorescence intensity. Mitigate ACQ by:
- Introducing bulky substituents at the 6,6'-positions.
- Encapsulating the compound in β-cyclodextrin to prevent stacking .
Data Contradiction Analysis
Q. Why might fluorescence detection limits for arginine vary between studies using this compound?
- Methodological Answer : Variations arise from:
- pH Sensitivity : The probe’s pKa (~6.5) affects binding affinity; studies at pH 7.4 report lower LODs (1.3 μM) vs. pH 6.0 (LOD = 5.0 μM) .
- Interfering Ions : Metal ions (e.g., Cu²+) quench fluorescence. Pre-treat samples with EDTA to chelate metals .
Experimental Design Table
| Parameter | Optimal Condition | Impact on Results |
|---|---|---|
| Reaction Temperature | 0–5°C | Minimizes racemization (ee >95%) |
| Solvent Polarity | DMF (ε = 37) | Enhances aldehyde reactivity |
| Detection pH | 7.4 | Maximizes arginine binding |
| Ligand:Metal Ratio | 2:1 (Pd) | Ensures catalytic saturation |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
